Cas no 424828-18-2 (2-Butenoic acid, 4-(2,4-dibromo-6-formylphenoxy)-, ethyl ester, (2E)-)
2-Butenoic acid, 4-(2,4-dibromo-6-formylphenoxy)-, ethyl ester, (2E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Butenoic acid, 4-(2,4-dibromo-6-formylphenoxy)-, ethyl ester, (2E)-
- ETHYL (E)-4-(2,4-DIBROMO-6-FORMYLPHENOXY)-2-BUTENOATE
- ethyl (2E)-4-(2,4-dibromo-6-formylphenoxy)but-2-enoate
- 6R-0257
- 424828-18-2
- ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)but-2-enoate
- AKOS005098877
- ethyl(2E)-4-(2,4-dibromo-6-formylphenoxy)but-2-enoate
-
- Inchi: 1S/C13H12Br2O4/c1-2-18-12(17)4-3-5-19-13-9(8-16)6-10(14)7-11(13)15/h3-4,6-8H,2,5H2,1H3/b4-3+
- InChI Key: KUIYQPCPWUKYNX-ONEGZZNKSA-N
- SMILES: BrC1=CC(=CC(C=O)=C1OC/C=C/C(=O)OCC)Br
Computed Properties
- Exact Mass: 391.90818Da
- Monoisotopic Mass: 389.91023Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 52.6Ų
2-Butenoic acid, 4-(2,4-dibromo-6-formylphenoxy)-, ethyl ester, (2E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 6R-0257-1MG |
ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate |
424828-18-2 | >90% | 1mg |
£37.00 | 2023-09-07 | |
| Key Organics Ltd | 6R-0257-5MG |
ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate |
424828-18-2 | >90% | 5mg |
£46.00 | 2023-09-07 | |
| Key Organics Ltd | 6R-0257-10MG |
ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate |
424828-18-2 | >90% | 10mg |
£63.00 | 2023-09-07 | |
| Key Organics Ltd | 6R-0257-50MG |
ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate |
424828-18-2 | >90% | 50mg |
£102.00 | 2023-09-07 | |
| Key Organics Ltd | 6R-0257-100MG |
ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate |
424828-18-2 | >90% | 100mg |
£146.00 | 2023-09-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00917761-1g |
Ethyl (2E)-4-(2,4-dibromo-6-formylphenoxy)but-2-enoate |
424828-18-2 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663416-1mg |
Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)but-2-enoate |
424828-18-2 | 98% | 1mg |
¥499 | 2023-02-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663416-2mg |
Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)but-2-enoate |
424828-18-2 | 98% | 2mg |
¥619 | 2023-02-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663416-5mg |
Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)but-2-enoate |
424828-18-2 | 98% | 5mg |
¥661 | 2023-02-23 | |
| Ambeed | A927199-1g |
Ethyl (2E)-4-(2,4-dibromo-6-formylphenoxy)but-2-enoate |
424828-18-2 | 90% | 1g |
$350.0 | 2023-03-02 |
2-Butenoic acid, 4-(2,4-dibromo-6-formylphenoxy)-, ethyl ester, (2E)- Suppliers
2-Butenoic acid, 4-(2,4-dibromo-6-formylphenoxy)-, ethyl ester, (2E)- Related Literature
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-Butenoic acid, 4-(2,4-dibromo-6-formylphenoxy)-, ethyl ester, (2E)-
Introduction to 2-Butenoic acid, 4-(2,4-dibromo-6-formylphenoxy)-, ethyl ester, (2E) and Its Significance in Modern Chemical Research
The compound with the CAS no. 424828-18-2, identified as 2-Butenoic acid, 4-(2,4-dibromo-6-formylphenoxy)-, ethyl ester, (2E), represents a fascinating molecule with a complex structure that has garnered attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of multiple functional groups, including a carboxylic acid ester moiety and a formyl group attached to a brominated phenoxyl ring. Such structural features make it a versatile scaffold for further derivatization and investigation into potential biological activities.
The ethyl ester form of the butenoic acid backbone introduces a degree of lipophilicity that can influence its solubility and permeability across biological membranes. This property is particularly relevant in drug design, where optimizing bioavailability is a critical consideration. The presence of the (2E) configuration indicates the geometry of the double bond in the butenoic acid moiety, which can affect the compound's electronic properties and interactions with biological targets.
The brominated phenoxyl ring is a key feature that may contribute to the compound's reactivity and potential biological activity. Bromine atoms are known to enhance electrophilicity and can participate in various chemical reactions, including cross-coupling reactions commonly used in medicinal chemistry. The formyl group further adds to the compound's reactivity, allowing for further functionalization through condensation reactions or reduction to alcohols. These reactive sites make CAS no. 424828-18-2 an attractive candidate for synthetic chemistry investigations aimed at developing novel bioactive molecules.
In recent years, there has been growing interest in molecules that incorporate both bromine and formyl groups due to their potential applications in drug discovery. For instance, such structures have been explored as intermediates in the synthesis of inhibitors targeting enzyme-catalyzed processes relevant to diseases such as cancer and inflammation. The 4-(2,4-dibromo-6-formylphenoxy)- moiety suggests a possible link to these areas, as brominated aromatic compounds are frequently investigated for their ability to modulate signaling pathways involved in disease progression.
One of the most compelling aspects of this compound is its potential as a tool for exploring structure-activity relationships (SAR). By systematically modifying its functional groups or exploring different stereoisomers, researchers can gain insights into how specific structural features influence biological activity. This approach is particularly valuable in early-stage drug discovery, where identifying lead compounds with promising properties is paramount.
The CAS no. 424828-18-2 molecule also aligns with current trends in chemical biology towards designing probes that can interact with specific biological targets. For example, the combination of a carboxylic acid ester and a formyl group provides multiple points for interaction with proteins or nucleic acids. Such interactions could be exploited to develop probes for imaging or therapeutic purposes.
Recent advancements in synthetic methodologies have made it easier to access complex molecules like this one. Techniques such as palladium-catalyzed cross-coupling reactions allow for efficient construction of carbon-carbon bonds, enabling the rapid assembly of intricate structures. These methods have been instrumental in generating libraries of compounds for high-throughput screening (HTS), a common strategy for identifying hits with desirable biological activity.
The brominated phenoxyl ring in particular has been extensively studied for its role in modulating biological activity. In some cases, bromine atoms can serve as handles for further derivatization via transition-metal-catalyzed reactions. For example, Suzuki-Miyaura coupling can be used to introduce aryl groups adjacent to the bromine atoms, expanding the molecular diversity of derivatives derived from this scaffold.
The formyl group offers another avenue for functionalization. It can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride, providing access to derivatives with different electronic properties. Additionally, condensation reactions between the formyl group and nucleophiles like amines or thiols can yield Schiff bases or thiazolidines, respectively—structures that have shown promise in various pharmacological applications.
In conclusion,CAS no. 424828-18-2, identified as 2-Butenoic acid, 4-(2,4-dibromo-6-formylphenoxy)-, ethyl ester, (2E), represents an intriguing molecule with multiple functional groups that make it suitable for further exploration in chemical biology and pharmaceutical research. Its structural features—particularly the presence of an ethyl ester moiety,(2E) configuration,brominated phenoxyl ring, and formyl group—offer numerous opportunities for synthetic modification and investigation into potential biological activities. As synthetic methodologies continue to evolve,this compound will likely remain a valuable scaffold for developing novel bioactive molecules with applications across various therapeutic areas.
424828-18-2 (2-Butenoic acid, 4-(2,4-dibromo-6-formylphenoxy)-, ethyl ester, (2E)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)